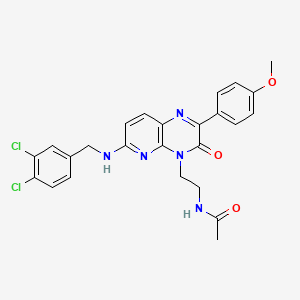
シクロヘキシルフェニルケトン
概要
説明
Cyclohexyl phenyl ketone, also known as benzoylcyclohexane, is an organic compound with the molecular formula C₁₃H₁₆O. It is a ketone characterized by a cyclohexyl group attached to a phenyl group through a carbonyl group. This compound is used in various chemical reactions and has applications in different scientific fields .
科学的研究の応用
Cyclohexyl phenyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Research has explored its potential use in drug development, particularly in designing molecules with specific biological activities.
作用機序
Target of Action
Cyclohexyl phenyl ketone is a photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species (free radicals), which are capable of initiating or catalyzing chemical reactions .
Mode of Action
Upon exposure to ultraviolet A-rich irradiation, cyclohexyl phenyl ketone absorbs the light energy and undergoes a series of reactions to generate free radicals . These free radicals can then initiate polymerization reactions, leading to the formation of crosslinked polymers .
Biochemical Pathways
The primary biochemical pathway involved in the action of cyclohexyl phenyl ketone is the photopolymerization process . This process involves the absorption of light, generation of free radicals, and initiation of polymerization reactions .
Pharmacokinetics
As a photoinitiator, its bioavailability is likely to be influenced by factors such as light exposure and the presence of other reactants .
Result of Action
The primary result of the action of cyclohexyl phenyl ketone is the formation of crosslinked polymers . In addition, it has been reported to induce photohaemolysis in human erythrocytes upon exposure to ultraviolet A-rich irradiation .
Action Environment
The action of cyclohexyl phenyl ketone is highly dependent on the environmental conditions. Factors such as light intensity, wavelength, and exposure duration can significantly influence its efficacy as a photoinitiator . Furthermore, the stability of cyclohexyl phenyl ketone may be affected by factors such as temperature and the presence of other chemical substances .
生化学分析
Biochemical Properties
Cyclohexyl phenyl ketone has been found to interact with certain biochemical reactions. For instance, it has been used to investigate the crosslinked cyclohexyl phenyl compounds under thermal and aquathermal conditions
Cellular Effects
Cyclohexyl phenyl ketone has been reported to induce photohaemolysis after exposure to ultraviolet A-rich irradiation in human erythrocytes . This suggests that Cyclohexyl phenyl ketone may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexyl phenyl ketone can be synthesized through several methods. One common method involves the hydrogenation of benzoic acid under high temperature and pressure conditions, followed by purification to remove by-products, yielding cyclohexanecarboxylic acid. This acid is then converted to cyclohexanecarbonyl chloride, which undergoes a Friedel-Crafts reaction with benzene in the presence of anhydrous aluminum trichloride .
Another method involves a sequence of reactions starting from 1,3-butadiene and acrylic acid. This process includes a [2+4] Diels-Alder reaction, hydrogenation, chlorination, and a Friedel-Crafts reaction, all carried out without the need for intermediate purification .
Industrial Production Methods: Industrial production of cyclohexyl phenyl ketone typically follows the aforementioned synthetic routes, with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: Cyclohexyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexyl phenyl carboxylic acid.
Reduction: Reduction of cyclohexyl phenyl ketone can yield cyclohexyl phenyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Cyclohexyl phenyl carboxylic acid.
Reduction: Cyclohexyl phenyl alcohol.
Substitution: Various substituted cyclohexyl phenyl derivatives depending on the nucleophile used.
類似化合物との比較
Acetophenone: Similar to cyclohexyl phenyl ketone but with a methyl group instead of a cyclohexyl group.
Benzophenone: Contains two phenyl groups attached to the carbonyl carbon.
Cyclohexanone: A simpler ketone with only a cyclohexyl group attached to the carbonyl carbon.
Uniqueness: Cyclohexyl phenyl ketone is unique due to its combination of a cyclohexyl and a phenyl group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
cyclohexyl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYCFSWWDXEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048182 | |
| Record name | Cyclohexylphenylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-50-5 | |
| Record name | Cyclohexyl phenyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylphenylketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl phenyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, cyclohexylphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexylphenylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl phenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLPHENYLKETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NU53987V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
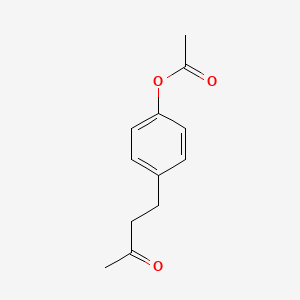
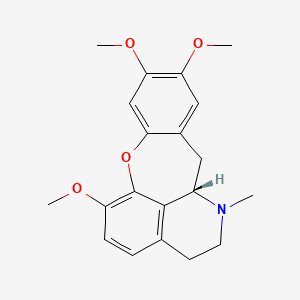
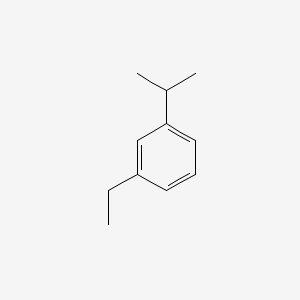
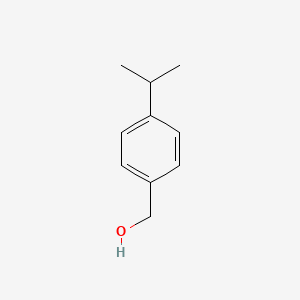
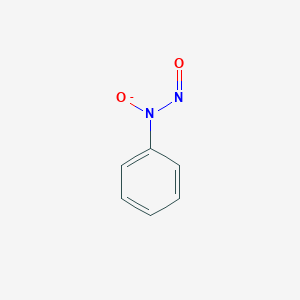
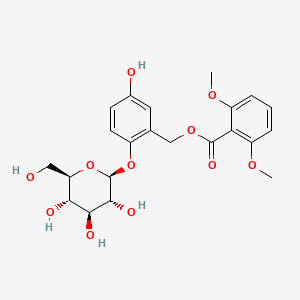
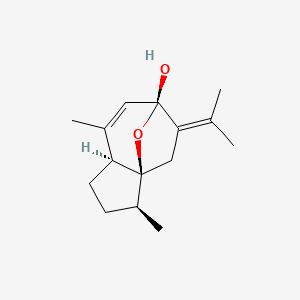
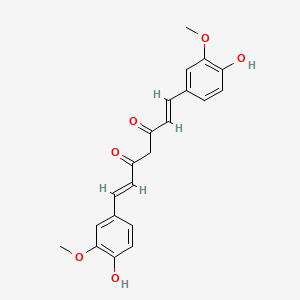
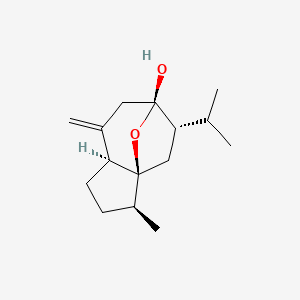
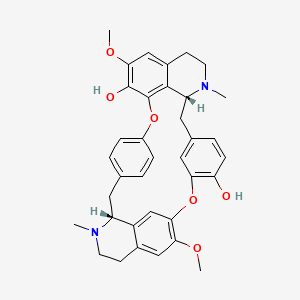
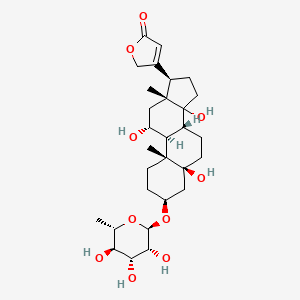
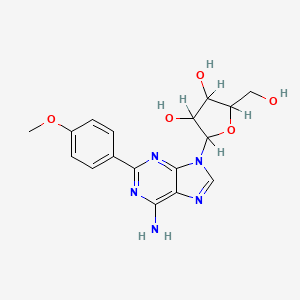
![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)
